3-(3-Bromophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the bromination of 3-phenyl-2-oxopropanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups or to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives of the phenyl ring.
Scientific Research Applications
3-(3-Bromophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-oxopropanoic acid
- 3-(2-Bromophenyl)-2-oxopropanoic acid
- 3-(3-Chlorophenyl)-2-oxopropanoic acid
Uniqueness
3-(3-Bromophenyl)-2-oxopropanoic acid is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit distinct properties and applications, making it valuable for targeted research and industrial processes.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGMTRQCHIFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207910-90-5 |
Source
|
Record name | 3-(3-bromophenyl)-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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